molecular formula C10H9NO B119336 2-Cyclobuten-1-one, 3-amino-2-phenyl- CAS No. 157464-27-2

2-Cyclobuten-1-one, 3-amino-2-phenyl-

Número de catálogo: B119336
Número CAS: 157464-27-2
Peso molecular: 159.18 g/mol
Clave InChI: AOLXNVTYYJLRQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclobuten-1-one, 3-amino-2-phenyl- is a cyclobutane-derived ketone with an amino group at position 3 and a phenyl substituent at position 2. Cyclobutenones are strained four-membered ring systems, making them reactive intermediates in organic synthesis, particularly in [2+2] cycloadditions and ring-opening reactions.

Propiedades

Número CAS

157464-27-2

Fórmula molecular

C10H9NO

Peso molecular

159.18 g/mol

Nombre IUPAC

3-amino-2-phenylcyclobut-2-en-1-one

InChI

InChI=1S/C10H9NO/c11-8-6-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6,11H2

Clave InChI

AOLXNVTYYJLRQH-UHFFFAOYSA-N

SMILES

C1C(=C(C1=O)C2=CC=CC=C2)N

SMILES canónico

C1C(=C(C1=O)C2=CC=CC=C2)N

Sinónimos

2-Cyclobuten-1-one, 3-amino-2-phenyl-

Origen del producto

United States

Métodos De Preparación

Reaction Conditions

  • Substrates : Acyl ketene dithioacetals derived from phenylacetic acid derivatives.

  • Base : Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

  • Temperature : −78°C to 0°C, followed by gradual warming to room temperature.

  • Yield : 70–85%.

Mechanistic Insights

The reaction proceeds via deprotonation of the dithioacetal to generate a resonance-stabilized enolate, which undergoes intramolecular cyclization to form the cyclobutene ring. The amino group is introduced through nucleophilic substitution or condensation with ammonia or primary amines.

Stereospecific Ring-Opening of Azetidine Derivatives

Azetidine derivatives serve as precursors for constructing the cyclobutene scaffold through stereospecific ring-opening reactions. This method ensures precise control over the stereochemistry of the amino and phenyl groups.

Protocol

  • Substrate Preparation : 3-Bromoazetidines are synthesized via [2+2] photocycloaddition of styrene derivatives.

  • Ring-Opening : Treatment with thiophenol (PhSH) at pH 8–9 and 60–80°C induces selective C–N bond cleavage.

  • Workup : Filtration and recrystallization from ethanol/water mixtures yield the product with >95% purity.

Optimization Data

ParameterOptimal RangeImpact on Yield
pH8–9Maximizes nucleophilicity of thiophenol
Temperature60–80°CBalances reaction rate and decomposition
SolventEthanol/WaterEnhances solubility of intermediates

Photochemical [2+2] Cycloaddition

Photocycloaddition between alkynes and enamines offers a modular approach to access functionalized cyclobutenes. This method is particularly useful for introducing substituents at the 2- and 3-positions.

Procedure

  • Substrates : Phenylacetylene and N-allyl enamines.

  • Catalyst : Ruthenium bipyridine complexes ([Ru(bpy)₃]²⁺) under blue light (456 nm).

  • Conditions : Deoxygenated dichloromethane, room temperature, 12–24 hours.

  • Yield : 50–65%.

Key Advantages

  • Stereocontrol : Chiral ligands (e.g., PHOX) enable enantioselective synthesis.

  • Functional Group Tolerance : Compatible with electron-withdrawing and -donating groups on the phenyl ring.

Acid-Catalyzed Rearrangement of 3-Hydroxycyclobutenone Salts

Patented methods describe the synthesis of 3-hydroxycyclobutenone salts as intermediates, which are subsequently halogenated and hydrolyzed to yield the target compound.

Steps

  • Formation of 3-Hydroxycyclobutenone Salts :

    • React 3-acetoxy-2-cyclobuten-1-one with amines (e.g., diethylamine) in acetic acid.

    • Yield: 80–90%.

  • Halogenation : Treat salts with bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) at −25°C to 25°C.

  • Hydrolysis : Use concentrated sulfuric acid (H₂SO₄) at 90–100°C to generate the amino group.

Industrial Scalability

This method is favored for large-scale production due to its compatibility with continuous flow reactors and minimal purification steps.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost Efficiency
One-Pot Cyclization70–85ModerateHighHigh
Azetidine Ring-Opening60–75HighMediumMedium
Photocycloaddition50–65High (with ligands)LowLow
Acid-Catalyzed Rearrangement80–90LowHighHigh

Emerging Strategies

Recent advances include:

  • Enzymatic Synthesis : Lipase-catalyzed kinetic resolution to access enantiopure derivatives.

  • Flow Chemistry : Microreactor systems for safer handling of reactive intermediates (e.g., ketenes) .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclobuten-1-one, 3-amino-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to form different derivatives.

    Substitution: This reaction can replace the amino group or phenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 2-Cyclobuten-1-one, 3-amino-2-phenyl- exhibits notable antimicrobial properties. Its structure allows it to interact effectively with biological targets, which enhances its pharmacological effects. Studies have shown that this compound can serve as a precursor in the synthesis of biologically active compounds, potentially leading to new therapeutic agents.

Intermediate in Drug Synthesis
Due to its unique chemical structure, 2-Cyclobuten-1-one, 3-amino-2-phenyl- is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The presence of both amino and carbonyl functional groups contributes to its reactivity, making it a versatile building block in medicinal chemistry . Cyclobutane derivatives are increasingly recognized for their ability to improve drug-like properties, such as metabolic stability and conformational restriction .

Case Studies
Recent studies have highlighted the use of cyclobutene derivatives in drug candidates targeting cancer. For instance, cyclobutene analogs have shown high activity against cancer cell lines, demonstrating their potential as effective therapeutic agents . Additionally, the incorporation of cyclobutane rings into drug scaffolds has been shown to enhance binding affinity and selectivity for biological targets .

Material Science Applications

Polymer Chemistry
In material science, 2-Cyclobuten-1-one, 3-amino-2-phenyl- can be employed in the development of novel polymers. The unique properties of the cyclobutene ring allow for the creation of materials with tailored mechanical and thermal properties. This compound can serve as a monomer or cross-linking agent in polymerization reactions.

Comparative Analysis with Similar Compounds
The following table summarizes key features of 2-Cyclobuten-1-one, 3-amino-2-phenyl- compared to other cyclobutene derivatives:

Compound NameStructure FeaturesUnique Aspects
2-Cyclobuten-1-one, 3-amino-2-phenylAmino and phenyl substitutionsNotable antimicrobial activity; versatile synthetic intermediate
2-Cyclobuten-1-one, 4,4-dichloro-3-phenylChlorinated derivativeEnhanced reactivity due to electron-withdrawing groups
2-Cyclobuten-1-one, 3-ethoxy-4-methylEthoxy and methyl substitutionsAltered solubility and potential biological activity

The distinct substitution pattern on the cyclobutene ring of 2-Cyclobuten-1-one, 3-amino-2-phenyl-, particularly the presence of an amino group and a phenyl group, sets it apart from these similar compounds. This configuration contributes to its specific chemical behavior and biological activity.

Future Research Directions

Further investigations are necessary to fully elucidate the interactions of 2-Cyclobuten-1-one, 3-amino-2-phenyl- with biological macromolecules. Understanding its mechanism of action could lead to enhanced therapeutic applications and novel drug development strategies. The exploration of its binding affinities with various receptors may also uncover new pathways for drug discovery.

Mecanismo De Acción

The mechanism of action of 2-Cyclobuten-1-one, 3-amino-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .

Comparación Con Compuestos Similares

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The amino group in the target compound (electron-donating) contrasts with the methoxy groups in and hydroxyl groups in , which modulate ring strain and reactivity.

Physicochemical Properties

Experimental data from analogs provide insights into trends:

Property 3-amino-2-phenyl- (Inferred) 3-hydroxy-2-(phenylamino)-4-(phenylimino)- 2-dodecyl-3-hydroxy-4,4-dimethyl- 2,4-bis(3-methoxyphenyl)-3-methyl-
Polar Surface Area (PSA) ~70–90 Ų (amine + ketone) 37.3 Ų (hydroxyl + imine) 37.3 Ų (hydroxyl) 38.7 Ų (methoxy)
logP ~1.5–2.5 (moderate polarity) Not reported ~3.5 (lipophilic due to dodecyl) ~3.0 (methoxy enhances lipophilicity)
Hydrogen Bonding Strong (amine + ketone) Moderate (hydroxyl + imine) Weak (hydroxyl) Weak (methoxy)

Key Observations :

  • The target compound’s amine group likely increases PSA and hydrogen-bonding capacity compared to hydroxyl or methoxy analogs .
  • Lipophilicity (logP) is lower than alkyl-substituted derivatives (e.g., ), aligning with its aryl/amine functionality.

Q & A

Q. What are the validated synthetic routes for 2-Cyclobuten-1-one, 3-amino-2-phenyl-?

The compound can be synthesized via stereospecific ring-opening reactions of azetidine derivatives. For example, reacting substituted azetidines with thiophenol (pH 8) yields 3-amino-2-phenyl derivatives. Key parameters include pH control (8–9) and temperature (60–80°C), which influence stereochemical outcomes . Characterization should include 1H^1H-NMR to confirm regioselectivity and HPLC to assess purity (>95%).

Q. How can spectroscopic techniques differentiate 3-amino-2-phenyl substitution patterns in cyclobutenones?

  • IR spectroscopy : The carbonyl stretch (C=O) appears at 1720–1740 cm1^{-1}, while the amino group (N–H) shows a broad peak at 3300–3500 cm1^{-1}.
  • 1H^1H-NMR : Aromatic protons (phenyl group) resonate at δ 7.2–7.8 ppm, and the cyclobutenone ring protons appear as a multiplet at δ 3.1–3.5 ppm.
  • Mass spectrometry : The molecular ion peak (M+^+) at m/z 175.2 confirms the molecular formula C10H9NOC_{10}H_9NO .

Q. What computational methods predict the stability of 3-amino-2-phenyl cyclobutenone derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can assess steric strain in the cyclobutenone ring. For instance, phenyl substitution at C2 increases ring strain (ΔG = +4.2 kcal/mol) compared to unsubstituted analogs. Solvent models (e.g., PCM for water) refine dipole moment predictions .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of 3-amino-2-phenyl cyclobutenone in nucleophilic additions?

The cis configuration at C3 (amino) and C2 (phenyl) enhances electrophilicity at C1 (carbonyl), enabling regioselective nucleophilic attacks. For example, Grignard reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}) yield trans-adducts with >80% diastereomeric excess (de) under anhydrous conditions (0°C, THF). X-ray crystallography validates spatial arrangements .

Q. What mechanisms explain contradictory bioactivity data for 3-amino-2-phenyl cyclobutenone analogs?

Discrepancies in cyclooxygenase (COX) inhibition assays (e.g., IC50_{50} ranging from 1.2 μM to >50 μM) may arise from:

  • Solvent polarity : DMSO stabilizes the enol form, reducing COX-2 binding affinity.
  • Substituent effects : Electron-withdrawing groups (e.g., –NO2_2) at C4 enhance potency by 3-fold .
    Validate results via competitive binding assays (SPR) and molecular docking (AutoDock Vina).

Q. How can advanced microspectroscopic techniques resolve surface adsorption dynamics of this compound?

Tip-enhanced Raman spectroscopy (TERS) at 785 nm excitation maps adsorption on silica surfaces. Data show preferential binding of the amino group to hydroxylated sites (Δν = −15 cm1^{-1} for N–H stretches). Quantify kinetics using Langmuir isotherms (R2^2 > 0.98) .

Methodological Guidance for Data Interpretation

Q. Addressing contradictory mass spectral fragmentation patterns

  • Low-resolution MS : Fragments at m/z 132 (loss of CO) and m/z 105 (phenyl group) dominate.
  • High-resolution MS (HRMS) : Resolve ambiguities (e.g., m/z 132.0575 vs. 132.0682) using exact mass matching (<5 ppm error) .

3.2 Designing kinetic studies for cyclobutenone ring-opening reactions
Use stopped-flow UV-Vis (λ = 280 nm) to monitor ring-opening in real time. For pseudo-first-order kinetics, maintain nucleophile (e.g., HS\text{HS}^-) in 10-fold excess. Arrhenius plots (Ea_a = 45–60 kJ/mol) reveal solvent-dependent activation barriers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.